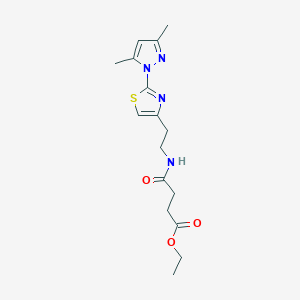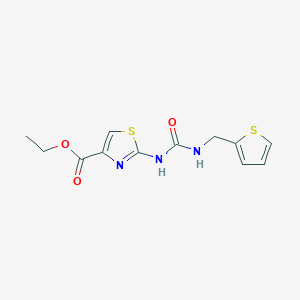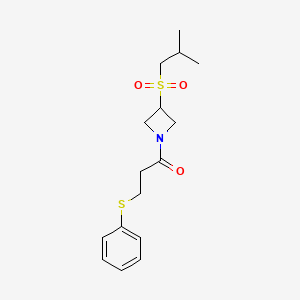
ethyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H22N4O3S and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Improved Synthesis and Reactions
The reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate demonstrates the synthesis of compounds from which various acids and their derivatives are obtained in good yields. This process highlights the potential for creating diverse chemical structures for further study or application (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Characterization and Structural Analysis
The direct synthesis of substituted pyrazole through the 3+2 annulation method showcases the preparation and characterization of novel pyrazole derivatives. This method involves spectroscopic techniques like NMR and X-ray diffraction for structural confirmation, indicating the compound's potential in pharmaceutical and materials science research (Naveen et al., 2021).
Versatile Intermediate for Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, illustrating the compound's utility in generating diverse chemical entities potentially useful in developing new materials or drugs (Honey, Pasceri, Lewis, & Moody, 2012).
Antimicrobial Activity
The synthesis of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives and their testing for antimicrobial activity highlight the potential application of similar compounds in addressing microbial resistance and developing new antimicrobials (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).
Synthesis and Biological Activities
The design and synthesis of pyrazole amide derivatives, starting from phenylhydrazine and ethyl 3-oxobutanoate, and their evaluation for antifungal activity demonstrate the chemical's relevance in discovering new fungicides. DFT calculations further aid in understanding the structure-activity relationships, offering a pathway to optimize biological activity through molecular design (Mu et al., 2016).
Mecanismo De Acción
Mode of Action
It is known that the compound was prepared through a nucleophilic substitution reaction . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in the target’s structure or function.
Biochemical Pathways
It is known that pyrazole derivatives, which are structurally related to this compound, are associated with various biological activities, such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, and anti-tubercular activities . This suggests that the compound may affect similar pathways, leading to downstream effects.
Result of Action
It is known that pyrazole derivatives, which are structurally related to this compound, exhibit various biological activities . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
It is known that the compound was prepared by heating in dimethyl sulfoxide (dmso) and in the presence of koh as a base . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, solvent, and pH.
Propiedades
IUPAC Name |
ethyl 4-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-4-23-15(22)6-5-14(21)17-8-7-13-10-24-16(18-13)20-12(3)9-11(2)19-20/h9-10H,4-8H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKUITKWBSRFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2980201.png)
![7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B2980202.png)

![3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2980205.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2980206.png)
![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)

![tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2980211.png)




![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)
![7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980221.png)